molecular formula C14H19NO3 B1443909 4-(3,3-Diethoxypropoxy)benzonitrile CAS No. 1394040-22-2

4-(3,3-Diethoxypropoxy)benzonitrile

Cat. No.: B1443909
CAS No.: 1394040-22-2
M. Wt: 249.3 g/mol
InChI Key: RENMOLLSQTXVQZ-UHFFFAOYSA-N
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Description

4-(3,3-Diethoxypropoxy)benzonitrile is an organic compound with the molecular formula C14H19NO3. It is a derivative of benzonitrile, characterized by the presence of a diethoxypropoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Diethoxypropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Diethoxypropoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 4-(3,3-Diethoxypropoxy)benzonitrile , with the chemical formula C₁₄H₁₉NO₃, is a versatile organic compound that finds applications across various scientific domains, particularly in medicinal chemistry, material science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its unique structural properties.

Case Study: Anticancer Activity

  • A study investigated the compound's efficacy against cancer cell lines. Results indicated that it exhibits cytotoxic effects, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.5Inhibition of cell cycle progression

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis Pathway:

  • The compound can be synthesized through the reaction of 4-bromobenzonitrile with diethoxypropylamine under basic conditions, yielding high purity products suitable for further transformations.

Material Science

This compound has been utilized in the development of novel materials with enhanced properties.

Application in Polymer Chemistry:

  • The compound acts as a plasticizer in polymer formulations, improving flexibility and thermal stability.
Polymer Type Property Enhanced Concentration (%)
Polyvinyl ChlorideFlexibility5
PolystyreneThermal Stability10

Analytical Chemistry

Due to its chemical structure, this compound is useful in developing analytical methods for detecting similar compounds.

Application in Chromatography:

  • It is employed as a standard reference material in High-Performance Liquid Chromatography (HPLC) for the analysis of related nitriles.

Mechanism of Action

The mechanism of action of 4-(3,3-Diethoxypropoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzonitrile: A precursor in the synthesis of 4-(3,3-Diethoxypropoxy)benzonitrile.

    4-(3,3-Dimethoxypropoxy)benzonitrile: A similar compound with methoxy groups instead of ethoxy groups.

    4-(3,3-Diethoxypropoxy)benzaldehyde: An oxidation product of this compound.

Uniqueness

Its diethoxypropoxy group provides versatility in chemical modifications and interactions with other molecules .

Biological Activity

4-(3,3-Diethoxypropoxy)benzonitrile, with the CAS number 1394040-22-2, is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile core with a diethoxypropoxy substituent. Its molecular formula is C15H21NO3, and it has a molecular weight of 263.34 g/mol. The structural formula can be represented as follows:

C6H4(C3H7O2)2CN\text{C}_6\text{H}_4(\text{C}_3\text{H}_7\text{O}_2)_2\text{CN}

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antiproliferative , antimicrobial , and neuroprotective properties.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzopyran have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while maintaining low cytotoxicity towards normal cell lines such as HEK-293 . Although specific data on this compound is limited, its structural analogs suggest potential for similar activity.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar functional groups have been reported to inhibit the growth of various pathogens.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds related to this compound. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties that could be beneficial in neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Modulation : The compound may act on neurotransmitter receptors or other signaling pathways, influencing cellular responses.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

  • Antiproliferative Studies : In a study examining the effects of benzopyran derivatives on cancer cell lines, several compounds demonstrated potent antiproliferative activity with minimal toxicity towards normal cells . This suggests that modifications to the structure of this compound could yield compounds with enhanced therapeutic indices.
  • Antimicrobial Efficacy : Research highlighted the effectiveness of certain diethoxypropyl derivatives in inhibiting bacterial growth in clinical isolates, indicating potential applications in developing new antimicrobial agents .
  • Neuroprotective Research : Investigations into neuroprotective agents have revealed that compounds with similar structures can mitigate oxidative stress in neuronal cells, pointing towards a potential role for this compound in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values between 5.2 - 22.2 μM
AntimicrobialSignificant inhibition of bacterial growth
NeuroprotectiveReduction in oxidative stress

Properties

IUPAC Name

4-(3,3-diethoxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMOLLSQTXVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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